Dioctyl phthalate

Descripción general

Descripción

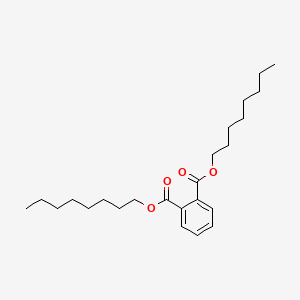

Dioctyl phthalate (DOP), also known as di-$n$-octyl phthalate (DnOP; CAS 117-84-0), is a high-molecular-weight phthalate ester primarily used as a plasticizer in polyvinyl chloride (PVC) products such as flooring, carpet tiles, and flexible plastics . Its molecular structure comprises two linear octyl chains esterified to phthalic acid, contributing to its lower volatility and higher stability compared to shorter-chain phthalates. DOP is less acutely toxic in aquatic models but has raised concerns due to its environmental persistence and widespread human exposure, as evidenced by its metabolites in urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dioctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol. The reaction typically involves the following steps:

Raw Materials: Phthalic anhydride and isooctyl alcohol are added to a reaction kettle.

Catalyst: Concentrated sulfuric acid is used as a catalyst.

Reaction Conditions: The temperature in the reaction kettle is controlled between 0-150°C, and the reaction is allowed to proceed for 16-20 hours.

Post-Reaction Processing: After the reaction, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution.

Industrial Production Methods: In industrial settings, the continuous production process involves esterification of phthalic anhydride with isooctyl alcohol in the presence of a catalyst such as titanate. The process includes dealcoholization, neutralization, water washing, steam stripping, drying, adsorption, and filtration to obtain this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing acids may cause vigorous reactions that are sufficiently exothermic to ignite the reaction products.

Catalysts: Concentrated sulfuric acid and titanate are commonly used catalysts in the esterification process

Major Products:

Esterification Products: The primary product of the esterification reaction is this compound itself.

Oxidation Products: Oxidation can lead to the formation of phthalic acid derivatives.

Aplicaciones Científicas De Investigación

Dioctyl phthalate has a wide range of applications in scientific research:

Mecanismo De Acción

Dioctyl phthalate exerts its effects primarily through its role as a plasticizer. It modifies the structure of polyvinyl chloride resins, weakening the interactions between polymer chains, decreasing the glass transition temperature, reducing tensile strength, and increasing elongation at break. This results in improved plasticity and processability of the resins . Additionally, this compound can act as an endocrine-disrupting chemical, interfering with hormone synthesis, transport, and metabolism .

Comparación Con Compuestos Similares

Structural and Functional Differences

Phthalates differ in alkyl chain length and branching, influencing their applications and toxicological profiles:

Toxicity and Endocrine Effects

- Reproductive Toxicity : DEHP and DBP metabolites (e.g., MEHP, MnBP) are linked to endocrine disruption, with DEHP restricted in children’s products under REACH regulations .

Human Exposure and Metabolism

- Metabolites: DOP is metabolized to mono-$n$-octyl phthalate (MnOP) and mono-(3-carboxypropyl) phthalate (MCPP). MCPP is detected 560-fold more frequently than MnOP in humans, suggesting significant DOP exposure despite low parent compound detection .

- Biomonitoring : DEHP metabolites (MEHP, MEHHP) are prevalent in urine, with median exposures of 6.64 μg/kg/day in mothers and 14.02 μg/kg/day in infants . DOP’s metabolite MCPP is detected in ~70% of populations but at lower concentrations than DEHP derivatives .

Environmental Presence

- Dust Contamination : DEHP dominates indoor dust (median 50–100 μg/g), followed by DBP and DOP .

- Bioaccumulation : DOP accumulates in aquatic organisms like fish and crustaceans, with higher concentrations in sediment than water .

Regulatory Status

- Restrictions : DEHP, DINP, and DIDP are banned in toys in the EU, US, and Canada . DOP is restricted under REACH Annex XVII for certain applications .

- Substitutes : DINCH (hydrogenated DINP) and DPHP are increasingly used but lack long-term toxicity data .

Key Research Findings

Substitution Trends: DEHP usage has declined due to regulations, with DINP and DIDP replacing it in toys. However, DINP metabolites (e.g., MINP) are now detected in human urine, raising new concerns .

Cumulative Risk : Infants exhibit higher cumulative phthalate exposure (HI ≥1 in 32% of cases) compared to adults, driven by DEHP and DBP .

Metabolic Misclassification: Reliance on hydrolytic monoesters (e.g., MnOP) underestimates exposure to high-molecular-weight phthalates like DOP, as oxidative metabolites (e.g., MCPP) dominate excretion .

Actividad Biológica

Dioctyl phthalate (DOP), also known as di-n-octyl phthalate (DnOP), is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride (PVC) products. Understanding its biological activity is crucial due to its widespread use and potential health implications.

DOP is characterized by its ability to enhance the flexibility of plastics. Upon exposure, DOP is metabolized primarily in the liver, where it is converted into mono-n-octyl phthalate (MnOP) and other oxidative metabolites. The half-life of MnOP in the bloodstream is approximately 3 hours, indicating rapid metabolism and elimination via urine, with studies showing that 31% of administered doses are recovered in urine within 48 hours .

Acute and Chronic Toxicity

Research indicates that DOP exhibits low acute oral toxicity, with minimal skin and eye irritation observed in animal studies. However, repeated exposure has been linked to significant liver toxicity. A study established a Lowest Observed Adverse Effect Level (LOAEL) of 350 mg/kg body weight per day based on histological changes in the liver .

Table 1: Toxicological Summary of this compound

Biological Activity and Mechanisms

DOP has been shown to influence several biological pathways, particularly those related to liver function and metabolism:

- Liver Function : Studies indicate that DOP exposure leads to alterations in liver enzyme activities, including reductions in succinate dehydrogenase and glucose-6-phosphatase activities, which are critical for metabolic processes .

- Peroxisome Proliferation : While some phthalates are known to induce peroxisome proliferation, DOP's effects appear less pronounced. In repeated dose studies, significant peroxisome proliferation was not observed .

- Gut Microbiota Disruption : Recent findings suggest that exposure to DOP may disrupt gut microbiota balance, potentially leading to broader systemic effects on health .

Case Studies

Several studies have highlighted the biological impacts of DOP:

- Liver Histopathology : In a 13-week dietary study on rats, significant histological changes were noted in the liver at doses correlating with established LOAELs. This included fat accumulation and necrosis at higher exposure levels .

- Developmental Toxicity : Research involving continuous breeding protocols demonstrated adverse effects on offspring development when parental mice were exposed to high doses of DOP during gestation and lactation periods .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dioctyl phthalate (DOP) critical for environmental and toxicological studies?

- Answer : DOP (CAS 117-81-7) is a hydrophobic ester with low water solubility (0.003 mg/L at 25°C) and high log Kow (~7.5), influencing its persistence in lipid-rich tissues and environmental matrices. Its vapor pressure (1.7 × 10⁻⁶ mmHg at 25°C) and molecular weight (390.56 g/mol) affect volatility and bioavailability in experimental systems . Researchers should prioritize these properties when designing exposure models or assessing bioaccumulation potential.

Q. Which analytical techniques are validated for quantifying DOP in complex biological or environmental samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are gold standards. GC-MS achieves limits of detection (LOD) <0.1 µg/L in serum, while LC-MS/MS minimizes matrix interference in sediments . Internal standards (e.g., deuterated DOP) and solid-phase extraction (SPE) are essential for accuracy in lipid-rich matrices .

Q. What are the primary metabolic pathways of DOP in mammalian systems, and how do they influence toxicity endpoints?

- Answer : DOP hydrolyzes to mono-ethylhexyl phthalate (MEHP), a bioactive metabolite that activates peroxisome proliferator-activated receptors (PPARs). Phase II conjugation (glucuronidation) reduces MEHP’s endocrine-disrupting activity. Researchers must account for interspecies variation in cytochrome P450 enzymes when extrapolating rodent data to humans .

Advanced Research Questions

Q. How can factorial design optimize studies on DOP’s interaction with other endocrine disruptors (e.g., bisphenol A)?

- Answer : A 2×2 factorial design (DOP ± bisphenol A at two dose levels) allows detection of synergistic/antagonistic effects on endpoints like steroidogenesis. Randomized block designs control for confounding variables (e.g., animal weight). Statistical power analysis should precede experimentation to determine sample size .

Q. What methodologies resolve contradictions between epidemiological and experimental data on DOP’s reproductive toxicity?

- Answer : Discrepancies often arise from exposure timing (prenatal vs. adult) and dose metrics (urinary metabolites vs. administered doses). Harmonized protocols (e.g., OECD TG 443 for extended one-generation studies) and physiologically based pharmacokinetic (PBPK) modeling bridge this gap by aligning internal dosimetry across studies .

Q. How do material sourcing protocols minimize DOP contamination in laboratory experiments?

- Answer : Polymeric labware (e.g., tubing, centrifuge tubes) can leach DOP. Researchers should:

- Require suppliers to certify materials via third-party testing (e.g., AFIRM RSL compliance) .

- Pre-rinse equipment with methanol and include solvent blanks in analytical runs to detect background contamination .

Propiedades

IUPAC Name |

dioctyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021956 | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, oily liquid, Liquid at room temperature | |

CAS No. |

117-84-0, 8031-29-6 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3RJ0527W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (NTP, 1992), 25 °C, -13 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.